molecular formula C10H11FN2O2 B13341200 (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine

(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B13341200
M. Wt: 210.20 g/mol
InChI Key: URQCBADENKPAHV-VIFPVBQESA-N
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Description

(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrobenzaldehyde and (S)-pyrrolidine.

    Condensation Reaction: The 4-fluoro-2-nitrobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-(4-Fluoro-2-aminophenyl)pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding lactams or other oxidized products.

Scientific Research Applications

(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.

    2-(4-Chloro-2-nitrophenyl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(2S)-2-(4-fluoro-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11FN2O2/c11-7-3-4-8(9-2-1-5-12-9)10(6-7)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1

InChI Key

URQCBADENKPAHV-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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